REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].N([O-])=O.[Na+].[BrH:15]>O>[Br:15][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)C
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
24 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 min at 0˜5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0˜5° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with AcOEt
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flask chromatograph (PE:EA=50:1)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |